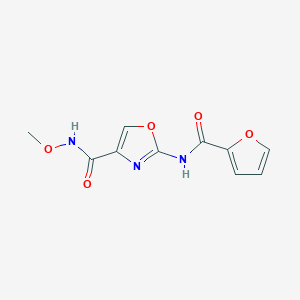
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide (FAMOC) is a small molecule with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those related to drug development, biochemical and physiological studies, and biophysical research. FAMOC has a unique structure that allows it to interact with different molecules and systems, making it a useful tool for scientists.
科学研究应用
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and enzymes, as well as to study the interactions between drugs and their targets. This compound has also been used to study the biophysical properties of cells, such as their membrane potentials and intracellular calcium concentrations. Additionally, this compound has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.
作用机制
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has been found to interact with a variety of molecules, including proteins, enzymes, and other small molecules. Its mechanism of action is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Additionally, this compound has been found to interact with small molecules through electrostatic interactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and other small molecules. Additionally, this compound has been found to have an effect on the membrane potentials of cells, as well as the intracellular calcium concentrations. Furthermore, this compound has been found to have an effect on the nervous system, as well as the cardiovascular system.
实验室实验的优点和局限性
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has a variety of advantages and limitations for laboratory experiments. The main advantage of using this compound is its versatility, as it can be used in a variety of experiments. Additionally, this compound is relatively easy to synthesize and is relatively stable, making it easy to store and use in experiments. However, one of the main limitations of using this compound is its relatively low solubility, which can make it difficult to use in certain experiments.
未来方向
There are a variety of potential future directions for research involving 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide. One potential future direction is the development of new synthesis methods for this compound, as well as new reagents and catalysts for its synthesis. Additionally, there is potential for further research into the mechanism of action of this compound and its effects on proteins, enzymes, and other small molecules. Furthermore, there is potential for further research into the effects of this compound on the nervous system, as well as the cardiovascular system. Finally, there is potential for further research into the development of new applications for this compound, such as in drug development and biophysical research.
合成方法
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide can be synthesized in a variety of ways. The most common method is the reaction of furan-2-amido-1,3-oxazole-4-carboxylic acid with N-methoxy-1,3-oxazole-4-carboxamide in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the use of other acid catalysts, such as p-toluenesulfonic acid, and the use of other reagents, such as ethyl chloroformate.
属性
IUPAC Name |
2-(furan-2-carbonylamino)-N-methoxy-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-16-13-8(14)6-5-18-10(11-6)12-9(15)7-3-2-4-17-7/h2-5H,1H3,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLMXAVVQIVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=COC(=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{4-[(2,4-dichlorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6488085.png)
![N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B6488088.png)
![methyl 3-[8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B6488093.png)
![8-(3,4-dimethylphenyl)-1-methyl-3-[2-(morpholin-4-yl)ethyl]-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488097.png)
![8-(2-methoxy-5-methylphenyl)-1,3-dimethyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6488098.png)
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-1-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6488106.png)
![N-cyclohexyl-2-[(6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6488107.png)
![5-[(2-chlorophenyl)(4-methylpiperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488121.png)
![methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate](/img/structure/B6488143.png)
![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B6488148.png)
![2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B6488152.png)
![2-ethyl-5-[(2-fluorophenyl)(morpholin-4-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488160.png)
![2-ethyl-5-[(4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488168.png)
![2-ethyl-5-[(2-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488187.png)
